3-cyclopropyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Description
3-cyclopropyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a cyclopropyl group at position 3 and a carboxamide-linked 4-(pyridin-3-yl)-1,3-thiazol-2-yl moiety at position 4. This structural arrangement confers unique physicochemical and biological properties, making it a focus of medicinal chemistry research. The triazolopyridazine core is known for its role in modulating kinase activity and other enzyme targets, while the cyclopropyl group enhances metabolic stability compared to bulkier alkyl substituents .
Properties
IUPAC Name |
3-cyclopropyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7OS/c25-16(20-17-19-13(9-26-17)11-2-1-7-18-8-11)12-5-6-14-21-22-15(10-3-4-10)24(14)23-12/h1-2,5-10H,3-4H2,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWYYTNFHRKBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)C(=O)NC4=NC(=CS4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways.
Comparison with Similar Compounds
Key Structural Trends :
- Cyclopropyl substituents (e.g., at position 3) are favored for metabolic stability over bulkier groups like isopropyl .
- Thiazole-pyridine moieties (vs. piperazine or pyrrolidine) enhance target specificity through aromatic interactions .
Key Activity Trends :
- Thiazole-pyridine substituents correlate with kinase inhibition, as seen in JAK2 inhibitors .
- Piperazine-linked difluorophenyl groups are associated with bromodomain targeting, leveraging halogen bonding .
- Pyrrolidine/pyridazine hybrids exhibit broader antimicrobial activity due to membrane disruption .
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